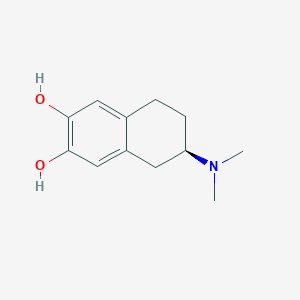
(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Functional Group Introduction:
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions under controlled conditions. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of pharmaceuticals due to its chiral nature. It can be used as a precursor for the synthesis of chiral drugs and as a ligand in asymmetric catalysis.
Medicine
In medicinal chemistry, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is studied for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydronaphthalene backbone provides structural stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol: The enantiomer of the compound with similar properties but different biological activity.
6-(Dimethylamino)-naphthalene-2,3-diol: A similar compound without the tetrahydronaphthalene structure.
6-(Dimethylamino)-tetrahydronaphthalene-2,3-diol: A compound with a similar structure but different functional groups.
Uniqueness
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its chiral nature and the presence of both a dimethylamino group and a tetrahydronaphthalene backbone. This combination of features makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(6R)-6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3/t10-/m1/s1 |
Clé InChI |
JWLJBTDXCBIGBW-SNVBAGLBSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCC2=CC(=C(C=C2C1)O)O |
SMILES canonique |
CN(C)C1CCC2=CC(=C(C=C2C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


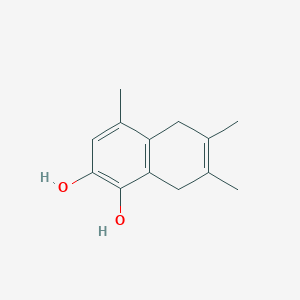


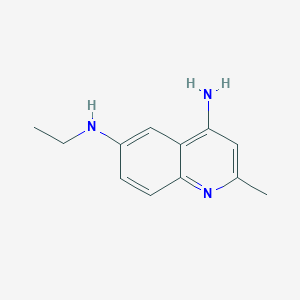
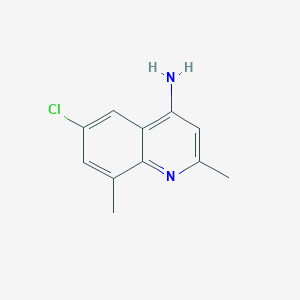
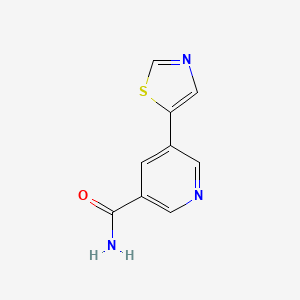

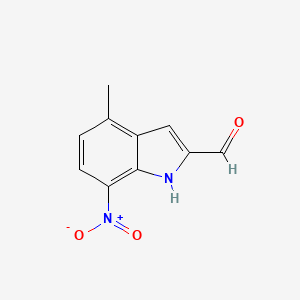
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
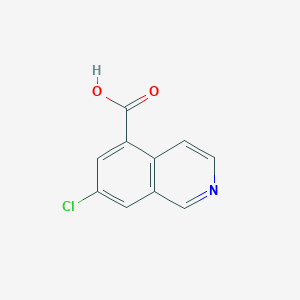
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)


![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
